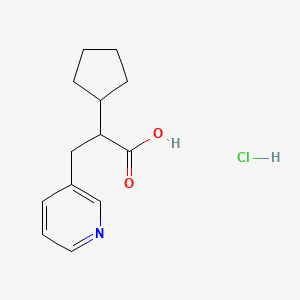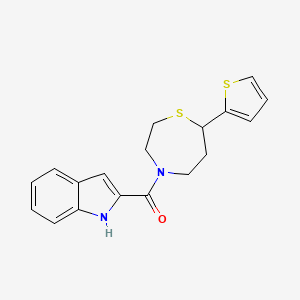
(1H-indol-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole is a heterocyclic compound that has been found in many important synthetic drug molecules . It’s known for its broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene is another heterocyclic compound that is often used in pharmaceuticals .
Synthesis Analysis
Indole derivatives are often synthesized using various scaffolds for screening different pharmacological activities . Similarly, thiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions .Molecular Structure Analysis
Indole is also known as benzopyrrole and contains a benzenoid nucleus with 10 π-electrons . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom .Chemical Reactions Analysis
Indole undergoes electrophilic substitution readily due to excessive π-electrons delocalization . Thiophene derivatives can also undergo various chemical reactions .Physical And Chemical Properties Analysis
Indole is a crystalline, colorless compound with a specific odor . It’s an important heterocyclic compound with broad-spectrum biological activities .科学的研究の応用
Analytical Techniques in Drug Surveillance
Research by Nakajima et al. (2011) highlights the use of advanced analytical techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy in identifying and quantifying compounds similar to (1H-indol-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. These methods are crucial in drug surveillance and detecting adulterants in herbal and drug-like products (Nakajima et al., 2011).
Pharmacokinetics and Metabolism Studies
Ahn et al. (2011) conducted a study on a similar indole compound, focusing on its pharmacokinetics and metabolism in various animal models. These kinds of studies are essential for understanding the distribution, metabolism, and excretion of drugs, which is crucial in the development of new pharmaceuticals (Ahn et al., 2011).
Spectral Characterization and Structural Analysis
Shahana and Yardily (2020) emphasize the importance of spectral characterization (UV, IR, NMR) and structural analysis in understanding the properties of compounds like this compound. Such analyses aid in the development of new drugs by understanding their molecular structure and properties (Shahana & Yardily, 2020).
Electrosynthesis and Electrochromic Properties
Research on the electrosynthesis and electrochromic properties of similar indole-based polymers by Carbas et al. (2017) illustrates the potential application of these compounds in material science, particularly in developing new materials with unique optical and electrochemical properties (Carbas et al., 2017).
Genotoxic Properties
Ferk et al. (2016) explored the genotoxic properties of compounds akin to this compound. Understanding the potential DNA-damaging effects of these compounds is vital for assessing their safety and risks associated with their use (Ferk et al., 2016).
Synthesis and Pharmacological Evaluation
Banister et al. (2013) conducted a study on the synthesis and pharmacological evaluation of adamantane-derived indoles, which are structurally related to the compound . Such studies contribute to the development of new drugs and understanding their pharmacological effects (Banister et al., 2013).
X-ray Structure Analysis
Research by Nagaraju et al. (2018) on the X-ray structure analysis of a related compound provides insights into the molecular and crystal structure, which is crucial for drug design and understanding the physical properties of these compounds (Nagaraju et al., 2018).
作用機序
Target of Action
The compound “2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole” is a derivative of indole and thiophene . Indole derivatives are known to bind with high affinity to multiple receptors , and thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of biological activities . Thiophene derivatives also exhibit a variety of pharmacological properties .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a range of biochemical pathways . Similarly, thiophene derivatives are known to affect various biochemical pathways due to their wide range of pharmacological properties .
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by similar compounds .
Result of Action
Based on the known effects of indole and thiophene derivatives, it can be inferred that this compound may have a range of biological effects .
特性
IUPAC Name |
1H-indol-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(15-12-13-4-1-2-5-14(13)19-15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLUKRGQJNXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)
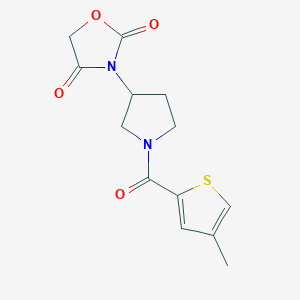
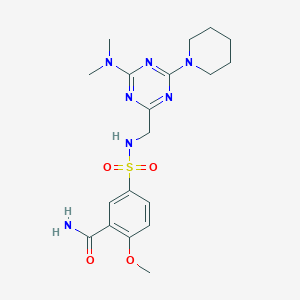
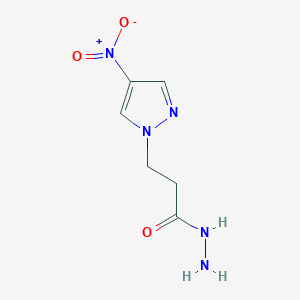
![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2752929.png)
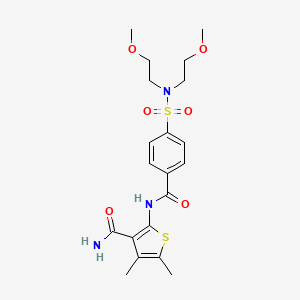

![1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2752934.png)

